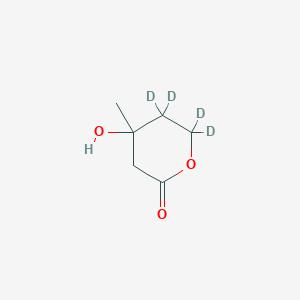

DL-Mevalonolactone-4,4,5,5-D4

Übersicht

Beschreibung

DL-Mevalonolactone-4,4,5,5-D4 is an isotopically labeled form of DL-Mevalonic Acid Lactone. It is a metabolite derived from endophytes of the medicinal plant Erythrina crista-galli. The δ-lactone form of mevalonic acid is a precursor in the mevalonate pathway, which is crucial for the biosynthesis of various biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-Mevalonolactone-4,4,5,5-D4 can be synthesized through the hydrogenation of mevalonic acid lactone using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation reactors equipped with advanced catalysts and precise control systems to maintain optimal reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: DL-Mevalonolactone-4,4,5,5-D4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl halides in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and aldehydes.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Metabolic Research

DL-Mevalonolactone-4,4,5,5-D4 serves as a valuable tracer in metabolic studies. Its deuterated nature allows researchers to track metabolic pathways involving mevalonate, a key intermediate in the biosynthesis of sterols and isoprenoids.

- Lipid Metabolism : The compound has been used to study lipid metabolism in various organisms. For instance, it can help elucidate the pathways through which cholesterol and other lipids are synthesized and regulated.

- Tracer Studies : In studies involving isotopic labeling, this compound can be employed to trace the incorporation of carbon into lipids and sterols. This application is particularly useful in understanding metabolic disorders related to lipid metabolism.

Dermatological Applications

Recent research has highlighted the efficacy of mevalonolactone derivatives, including this compound, in improving skin barrier function.

- Epidermal Barrier Function : A study demonstrated that mevalonolactone enhances fatty acid uptake and promotes the expression of ATP-binding cassette transporter A12 (ABCA12) in epidermal keratinocytes. This results in improved epidermal barrier function and reduced transepidermal water loss (TEWL) . The compound's ability to increase free fatty acids in the skin makes it a candidate for formulations aimed at treating dry skin conditions.

Pharmaceutical Development

This compound is also being explored for its potential in drug development.

- Anticancer Research : The compound's role as a precursor in the mevalonate pathway positions it as a target for developing anticancer therapies. Inhibitors of this pathway have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells .

- Combination Therapies : Research indicates that compounds derived from the mevalonate pathway can be combined with existing chemotherapeutics to enhance their efficacy against resistant cancer cell lines .

Biochemical Studies

The compound is utilized in various biochemical assays aimed at understanding enzyme mechanisms and interactions within metabolic pathways.

- Enzyme Kinetics : this compound can be used to study the kinetics of enzymes involved in the mevalonate pathway. Its deuterated form allows for precise measurements of reaction rates and mechanisms.

- Prenylation Studies : It has been implicated in studies examining prenyltransferases that catalyze the transfer of isoprenoid groups to various substrates, which is crucial for many biological processes .

Case Studies

Several case studies have been documented that highlight the applications of this compound:

Wirkmechanismus

The mechanism by which DL-Mevalonolactone-4,4,5,5-D4 exerts its effects involves its role as a precursor in the mevalonate pathway. This pathway is essential for the biosynthesis of isoprenoids, which are critical for various cellular functions. The compound interacts with enzymes such as HMG-CoA reductase, which is a key regulatory enzyme in cholesterol synthesis.

Vergleich Mit ähnlichen Verbindungen

DL-Mevalonolactone-4,4,5,5-D4 is unique due to its isotopic labeling, which provides distinct advantages in research applications. Similar compounds include:

DL-Mevalonic Acid Lactone: The non-deuterated form, used in similar biochemical studies but without the isotopic advantage.

Isopentenyl Pyrophosphate (IPP): Another key intermediate in the mevalonate pathway, used in studies of isoprenoid biosynthesis.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

DL-Mevalonolactone-4,4,5,5-D4 is a deuterated derivative of mevalonolactone, a crucial compound in the mevalonate pathway. This pathway is essential for the biosynthesis of cholesterol and isoprenoids, which are vital for various cellular functions. The incorporation of deuterium in this compound allows researchers to trace its metabolic pathways and understand its biological effects more accurately.

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.142 g/mol

- Melting Point : Approximately 28 °C

- Boiling Point : 145-150 °C under reduced pressure

This compound exhibits significant biological activity through its influence on mitochondrial function and lipid metabolism. Key findings include:

- Mitochondrial Effects :

-

Cholesterol Metabolism :

- As a tracer molecule in the mevalonate pathway, it aids in studying cholesterol biosynthesis. Researchers can track the incorporation of deuterium into cholesterol molecules to assess synthesis rates and identify potential therapeutic targets for cholesterol-lowering drugs .

- Studies have shown that it modifies cholesterol distribution within cells, which is crucial for understanding diseases related to lipid metabolism.

Research Findings

Several studies have highlighted the biological activities of this compound:

-

Study on Mitochondrial Dysfunction :

- A study demonstrated that treatment with this compound led to significant alterations in mitochondrial function in brain tissues, indicative of its potential role in metabolic disorders such as mevalonic aciduria.

- Cholesterol Biosynthesis Investigation :

Applications in Biochemical Research

This compound has diverse applications in biochemical research:

- Tracer Studies : It is employed as a tracer to study the dynamics of lipid metabolism and enzyme interactions within the mevalonate pathway.

- Fluorescence Imaging : The compound has been used in fluorescence imaging techniques to visualize changes in cholesterol metabolism within living cells.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Mevalonolactone | δ-Lactone | Precursor in cholesterol synthesis; non-deuterated form |

| Mevalonic Acid | Carboxylic Acid | Direct precursor to isoprenoids; lacks lactone structure |

| 3-Hydroxy-3-methylbutyric Acid | Hydroxy Acid | Involved in energy metabolism; different metabolic roles |

| Geranyl Pyrophosphate | Isoprenoid Intermediate | Key role in terpenoid biosynthesis; larger molecular size |

Q & A

Basic Research Questions

Q. What is the role of DL-Mevalonolactone-4,4,5,5-D4 in studying the mevalonate pathway?

this compound is a deuterated isotopologue of mevalonolactone, the δ-lactone form of mevalonic acid. It serves as a stable isotopic tracer to investigate metabolic flux in the mevalonate pathway, which produces isoprenoids, sterols, and other lipids. Researchers use it to track deuterium incorporation via LC-MS/MS, enabling precise quantification of pathway intermediates . Methodologically, experiments involve incubating cells or tissues with the deuterated compound, followed by extraction and analysis of downstream metabolites (e.g., cholesterol, ubiquinone) to assess pathway activity .

Q. How does deuterium labeling enhance the detection of DL-Mevalonolactone in LC-MS/MS studies?

Deuterium labeling reduces background noise and improves signal specificity by shifting the mass-to-charge ratio () of the analyte. For example, in , this compound was used to distinguish endogenous mevalonate from exogenous sources in PD-L1 stabilization studies. Researchers should optimize chromatographic separation (e.g., reverse-phase HPLC) and employ multiple reaction monitoring (MRM) to resolve isotopic peaks .

Q. What are the key considerations for synthesizing and verifying the purity of this compound?

Synthesis typically involves catalytic deuteration at the 4,4,5,5 positions of mevalonolactone. Purity verification requires:

- NMR spectroscopy : To confirm deuterium incorporation and absence of protiated contaminants.

- Mass spectrometry : To validate molecular weight (134.166 g/mol) and isotopic enrichment (>98 atom% D) .

- Chromatography : HPLC-UV or GC-MS to ensure no residual solvents or byproducts .

Advanced Research Questions

Q. How can this compound be used to study mitochondrial dysfunction in neurological models?

highlights that mevalonolactone alters mitochondrial membrane potential () and calcium retention. To replicate this:

- Isolate brain mitochondria from model organisms (e.g., rodents).

- Treat with this compound and measure using fluorescent probes (e.g., JC-1).

- Quantify NAD(P)H depletion and calcium flux via fluorometry. Compare results with non-deuterated controls to assess isotopic effects .

Q. What experimental designs are suitable for investigating this compound’s role in stabilizing CD274 mRNA?

In , mevalonate stabilized CD274 (PD-L1) mRNA via actinomycin D chase assays. To adapt this:

- Use cancer cell lines (e.g., melanoma or lung adenocarcinoma) treated with deuterated mevalonolactone.

- Combine with PD-1/PD-L1 inhibitors and quantify mRNA half-life using qRT-PCR.

- Include controls for isotopic scrambling (e.g., -labeled analogs) to validate specificity .

Q. How can researchers resolve contradictions in data on DL-Mevalonolactone’s metabolic effects?

Contradictions may arise from tissue-specific metabolism or isotopic dilution. Mitigate this by:

- Conducting tracer dilution assays to quantify deuterium loss in different organs.

- Using compartmental modeling to differentiate cytosolic vs. mitochondrial mevalonate pools.

- Cross-validating results with orthogonal methods (e.g., -labeling or CRISPR-mediated pathway knockout) .

Q. What are the implications of combining this compound with immune checkpoint inhibitors in vivo?

suggests synergistic effects with anti-PD-L1 antibodies. To test this:

- Administer this compound intraperitoneally in tumor-bearing mice.

- Co-treat with anti-PD-L1 and monitor tumor growth via bioluminescence or caliper measurements.

- Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess immune activation .

Q. How does the isotopic purity of this compound affect long-term stability in storage?

Deuterium exchange with ambient moisture can reduce isotopic enrichment. To preserve integrity:

- Store lyophilized aliquots at under inert gas (e.g., argon).

- Periodically re-test purity via LC-MS/MS after reconstitution.

- Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What toxicological profiles should be considered when using this compound in animal studies?

While classifies it as non-hazardous, mitochondrial toxicity (per ) requires:

- In vitro screening : Measure ATP levels and reactive oxygen species (ROS) in primary hepatocytes.

- In vivo monitoring : Assess liver/kidney function markers (e.g., ALT, creatinine) in treated rodents .

Q. Can this compound be used to compare mevalonate pathway activity across species?

Yes, but species-specific differences in enzyme kinetics (e.g., HMG-CoA reductase) may alter deuterium incorporation rates. Design cross-species studies by:

Eigenschaften

IUPAC Name |

5,5,6,6-tetradeuterio-4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)CC1(C)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801186506 | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349553-98-6 | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349553-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.